molecular formula C20H18N2O3S B2741016 1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 872689-00-4

1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2741016
CAS No.: 872689-00-4
M. Wt: 366.44
InChI Key: NMVQOJCRBDFWGZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a specialized heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. This complex molecule features a pyridazine core functionalized with methoxyphenyl groups and a sulfanyl-linked ethanone moiety. Its structural architecture offers significant versatility as a synthetic building block for developing novel pharmacologically active molecules . The presence of the pyridazine ring, a privileged scaffold in medicinal chemistry, enhances the compound's potential to interact with various biological targets . Researchers can leverage this compound as a key precursor in the synthesis of molecules for screening against a range of therapeutic areas. The methoxyphenyl substituents contribute to the compound's electronic properties and stability, making it a valuable intermediate for further chemical exploration and optimization . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-24-16-7-3-14(4-8-16)18-11-12-20(22-21-18)26-13-19(23)15-5-9-17(25-2)10-6-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVQOJCRBDFWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-methoxybenzaldehyde with a suitable pyridazinone derivative under acidic or basic conditions. The resulting intermediate is then subjected to a thiolation reaction to introduce the sulfanylethanone moiety .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.

    Reduction: The pyridazinyl ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyridazinyl derivatives.

    Substitution: Various substituted phenyl and pyridazinyl derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The methoxyphenyl groups can participate in π-π stacking interactions, while the pyridazinyl ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Core Structure Functional Groups Molecular Weight Key Properties/Activities Reference
Target Compound Ethanone + pyridazine 2×4-methoxyphenyl, sulfanyl 357.47 (calculated) Not reported; inferred potential for H-bonding and aromatic interactions
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a) Ethanone + oxadiazole 4-chlorophenyl, oxadiazole, sulfanyl 361 (observed m/z) Antioxidant, antibacterial activity (moderate)
HMPSNE (3-MST inhibitor) Ethanone + pyrimidine Naphthyl, hydroxy-methylpyrimidine Not reported Selective 3-MST inhibition; used in adipogenesis studies
RCS-8 4-methoxy isomer Ethanone + indole 4-methoxyphenyl, cyclohexylethyl Not reported Psychoactive substance; regioisomer-specific MS fragmentation
1-(Adamantan-1-yl)-2-(pyridine-4-sulfonyl)ethan-1-one (20) Ethanone + adamantane Adamantyl, pyridyl-sulfonyl Not reported Enzyme inhibition (implied by structural analogs)

Physicochemical and Spectroscopic Data

Table 2: Analytical Data Comparison

Compound IR (C=O stretch) Mass (m/z) NMR (Key Signals)
Target Compound ~1675 cm⁻¹ (estimated) 357.47 [M+H]+ (calculated) δ 3.8 ppm (OCH₃), δ 7.5–8.2 ppm (pyridazine protons)
11a 1675 cm⁻¹ 361 [M-H]⁻ δ 7.2–8.1 ppm (aromatic protons), δ 2.5 ppm (CH₃)
HMPSNE Not reported Not reported δ 6.8–8.5 ppm (naphthyl protons)

Biological Activity

The compound 1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic molecule with potential biological activities. Its structure comprises a methoxyphenyl group, a pyridazinyl moiety, and a sulfanyl linkage, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The molecular formula of the compound is C24H22N4O2SC_{24}H_{22}N_4O_2S with a molecular weight of approximately 462.59 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Methoxyphenyl GroupContributes to lipophilicity and bioactivity
Pyridazinyl MoietyPotential interaction with biological receptors
Sulfanyl LinkageMay enhance reactivity and interaction capabilities

Biological Activity Overview

  • Antimicrobial Activity
    • The compound exhibits significant antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria. Studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating bactericidal effects .
    • The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
  • Antifungal Activity
    • Preliminary assessments indicate antifungal activity against Candida species, with MIC values suggesting effectiveness comparable to established antifungal agents like fluconazole .
  • Biofilm Inhibition
    • The compound shows moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The Minimum Biofilm Inhibitory Concentration (MBIC) for MRSA was found to be between 62.216 and 124.432 μg/mL .
  • Neuroprotective Potential
    • Some derivatives of related compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE), suggesting potential neuroprotective effects that could be explored further in the context of Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives, including the target compound, against clinical isolates of MRSA. The results indicated that the compound inhibited biofilm formation at concentrations significantly lower than those required for planktonic growth inhibition.

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR highlighted that modifications in the methoxy and pyridazinyl groups could enhance or diminish biological activity. Compounds with additional electron-withdrawing groups showed increased antimicrobial potency, which could inform future synthetic strategies.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of the compound:

Activity TypeTarget OrganismMIC (μM)Mechanism
AntibacterialStaphylococcus aureus15.625–125Inhibition of protein synthesis
AntifungalCandida spp.Comparable to fluconazoleDisruption of cell wall synthesis
Biofilm InhibitionMRSA62.216–124.432Inhibition of biofilm formation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Multi-step synthesis : Begin with the formation of the pyridazine ring via condensation of hydrazine derivatives with diketones, followed by functionalization of the sulfanyl group. Evidence suggests using reflux conditions (e.g., ethanol or DMF) and catalysts like ZnCl₂ for intermediate steps .

  • Purification : Employ column chromatography or recrystallization in ethanol to isolate intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

  • Optimization : Adjust pH (6–8) and temperature (70–90°C) to minimize side reactions. Yields >70% are achievable with stoichiometric control of methoxyphenyl precursors .

    • Key Data :
StepReagents/ConditionsYield (%)Purity (HPLC)
Pyridazine formationHydrazine hydrate, DMF, 80°C6592%
Sulfanyl linkageNaSH, EtOH, reflux7295%

Q. How can researchers characterize the molecular structure and confirm the purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and sulfanyl-ethanone (δ 2.8–3.2 ppm for SCH₂) groups. Compare with analogous triazole/pyridazine derivatives .
  • X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between aromatic rings) for structure-activity insights .
  • HPLC-MS : Ensure >98% purity using C18 columns (acetonitrile/water gradient) and ESI-MS for molecular ion confirmation (C₂₀H₁₈N₂O₃S, [M+H]⁺ = 367.1) .

Advanced Research Questions

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound in medicinal chemistry?

  • Methodology :

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) on the phenyl rings to assess effects on lipophilicity and target binding .

  • Biological Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structurally related triazolothiadiazines (e.g., IC₅₀ = 12–45 µM) .

  • Computational Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or tubulin, focusing on sulfanyl and methoxyphenyl motifs .

    • SAR Insights :
ModificationBiological Activity (IC₅₀, µM)LogP
4-OCH₃ (parent)28.5 (HeLa)3.2
4-Cl15.7 (HeLa)3.8
4-NO₂43.1 (HeLa)2.9

Q. How should researchers address contradictions in biological activity data across different studies?

  • Troubleshooting Approaches :

  • Orthogonal Assays : Validate anticancer activity via both apoptosis (Annexin V) and cell cycle arrest (PI staining) assays to confirm mechanistic consistency .
  • Purity Reassessment : Use DSC (differential scanning calorimetry) to detect polymorphic forms that may alter bioavailability .
  • Structural Analogs : Compare data with compounds like 1-(4-chlorophenyl)-2-[(6-phenyltriazinyl)sulfanyl]ethanone, which show similar potency variances (e.g., IC₅₀ ± 5 µM across labs) .

Q. What computational methods are effective in predicting the binding interactions of this compound with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories) using GROMACS. Analyze hydrogen bonds between sulfanyl groups and kinase ATP pockets .
  • QSAR Modeling : Develop models with descriptors like polar surface area (PSA) and molar refractivity to predict absorption across blood-brain barrier .
  • Free Energy Calculations : Use MM-PBSA to estimate binding affinities (ΔG ≈ -9.5 kcal/mol for EGFR) .

Q. What in vitro and in vivo models are appropriate for evaluating the compound's pharmacokinetic properties?

  • Methodology :

  • In Vitro :
  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ (target > 60 mins) .
  • In Vivo :
  • Xenograft Models : Administer orally (10 mg/kg) to nude mice with HT-29 tumors. Monitor tumor volume vs. controls over 21 days .
  • Toxicology : Assess liver enzymes (ALT/AST) and renal function (creatinine) post-treatment .

Contradiction Analysis & Experimental Design

Q. How can researchers resolve discrepancies in reported cytotoxicity data between similar pyridazine derivatives?

  • Experimental Design :

  • Standardized Protocols : Adopt uniform cell culture conditions (e.g., 10% FBS, 37°C, 5% CO₂) and passage numbers (<20) to minimize variability .
  • Dose-Response Repetition : Test three independent replicates with staggered dosing (1–100 µM) to identify outlier data points .
  • Meta-Analysis : Pool data from studies on analogs (e.g., 1-(4-chlorophenyl) derivatives) to establish consensus EC₅₀ ranges .

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